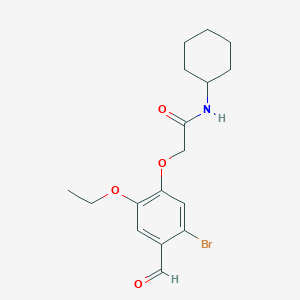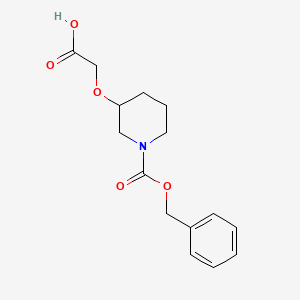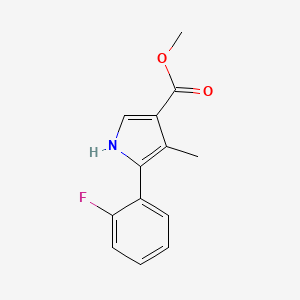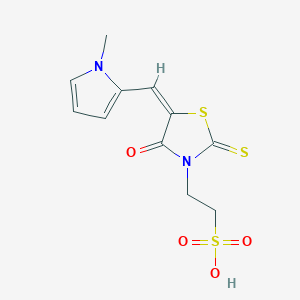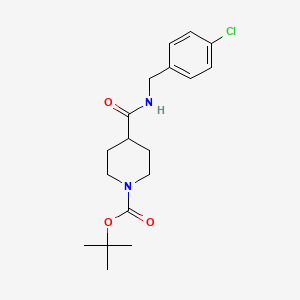
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, also known as TCBP, is a chemical compound that belongs to the class of piperidine carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have a neuroprotective effect, as it has been shown to protect against neuronal damage in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its poor solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate. One area of research is the development of new derivatives of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, in order to better understand its antitumor and anti-inflammatory activities. Additionally, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate could be further investigated for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBVSQTWDTJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

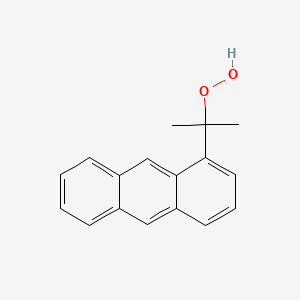
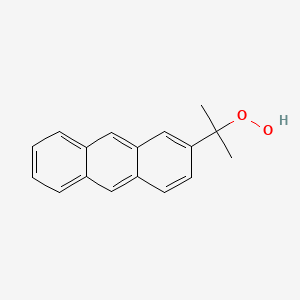

![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)

![3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3292803.png)
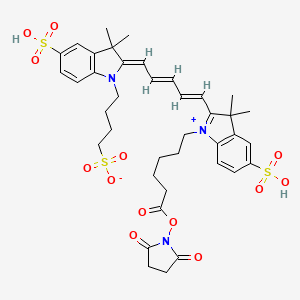
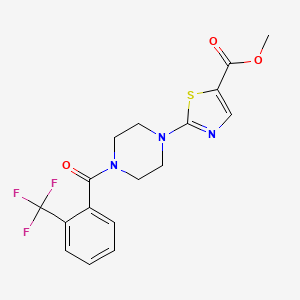
![1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3292823.png)
